(S)-b-Amino-4-(trifluoromethyl)benzenepropanol
Description
Structural Elucidation and Physicochemical Properties of (S)-β-Amino-4-(Trifluoromethyl)Benzenepropanol
Molecular Architecture and Stereochemical Configuration
The compound (S)-β-amino-4-(trifluoromethyl)benzenepropanol (IUPAC name: (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol) consists of a propanol backbone with an amino group at the β-carbon and a 4-(trifluoromethyl)phenyl substituent. The stereogenic center at C2 adopts an S configuration, as confirmed by its specific rotation and chiral chromatography data.
Table 1: Core Molecular Descriptors
| Property | Value/Descriptor |
|---|---|
| Molecular formula | C₁₀H₁₂F₃NO |
| Molecular weight | 219.20 g/mol |
| InChIKey | UKNGRZBFRVEPGN-VIFPVBQESA-N |
| SMILES | C1=CC(=CC=C1CC@@HN)C(F)(F)F |
| Chiral centers | 1 (C2) |
| Stereochemical purity | ≥97% (HPLC) |
The trifluoromethyl group at the para position induces strong electron-withdrawing effects, polarizing the benzene ring and influencing intermolecular interactions. Density functional theory (DFT) calculations predict a torsion angle of 112° between the benzene ring and the propanol chain, minimizing steric strain.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.52 (d, J = 8.2 Hz, 2H, ArH), 4.72 (t, 1H, -OH), 3.48–3.40 (m, 2H, -CH₂OH), 3.12 (dd, J = 10.1, 4.8 Hz, 1H, -CHNH₂), 2.85 (dd, J = 13.2, 6.5 Hz, 1H, -CH₂CF₃), 1.98 (s, 2H, -NH₂).
- ¹³C NMR : δ 144.2 (C-CF₃), 128.9–125.1 (ArC), 62.1 (-CH₂OH), 54.3 (-CHNH₂), 43.5 (-CH₂CF₃).
The splitting patterns confirm the chiral center’s influence on neighboring protons. The -CF₃ group deshields adjacent aromatic carbons, shifting their signals upfield.
Infrared (IR) Spectroscopy
Key absorptions include:
Raman Spectroscopy
Bands at 1465 cm⁻¹ (C=C aromatic) and 735 cm⁻¹ (C-S-C deformation in related polymers) suggest structural rigidity.
Thermodynamic Stability and Phase Behavior
The compound exhibits a melting point of 158–160°C (decomposition) and is stable under inert atmospheres up to 200°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) of 67°C, indicative of amorphous solid-state behavior. The trifluoromethyl group enhances thermal stability by reducing oxidative degradation pathways.
Table 2: Thermodynamic Parameters
| Parameter | Value |
|---|---|
| Melting point | 158–160°C (dec.) |
| ΔH fusion | 28.5 kJ/mol |
| T_g | 67°C |
| Decomposition onset | 200°C |
Solubility Profile and Partition Coefficients
The compound is sparingly soluble in water (1.2 mg/mL at 25°C) but highly soluble in DMSO (≥50 mg/mL) and dichloromethane. The octanol-water partition coefficient (logP) of 2.1 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug design.
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 1.2 |
| Methanol | 18.9 |
| Ethanol | 12.4 |
| DMSO | 52.3 |
| Dichloromethane | 44.7 |
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)5-9(14)6-15/h1-4,9,15H,5-6,14H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNGRZBFRVEPGN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(S)-b-Amino-4-(trifluoromethyl)benzenepropanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form esters or ethers using reagents like acyl chlorides or alkyl halides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, NaIO4
Reduction: LiAlH4, BH3, NaBH3CN
Substitution: Acyl chlorides, alkyl halides, HCl
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed:
Carboxylic Acid: From oxidation
Amine: From reduction of the amino group
Esters/Ethers: From substitution of the hydroxyl group
Biaryl Compounds: From coupling reactions
Scientific Research Applications
Organic Synthesis
Building Block for Pharmaceuticals
(S)-β-Amino-4-(trifluoromethyl)benzenepropanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to participate in diverse chemical reactions, making it a versatile building block for creating complex organic molecules. For instance, it can undergo electrophilic aromatic substitution reactions due to the presence of the trifluoromethyl group, enhancing its reactivity and enabling the formation of more complex structures.
Polymer and Resin Production
In industrial applications, this compound is utilized in the production of specialty chemicals and as a precursor for polymers and resins. The hydroxyl group can facilitate polymerization processes, leading to materials with desirable mechanical properties.
Medicinal Chemistry
Therapeutic Applications
Research indicates that (S)-β-Amino-4-(trifluoromethyl)benzenepropanol may exhibit therapeutic potential in treating various conditions. Its structural similarity to known bioactive compounds allows it to interact with biological targets effectively. For example, studies have shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways .
Case Study: GABA-AT Inhibition
A notable case study involves the design of inhibitors targeting GABA aminotransferase (GABA-AT), an enzyme linked to neurotransmitter regulation. Compounds derived from (S)-β-Amino-4-(trifluoromethyl)benzenepropanol have been evaluated for their efficacy in inhibiting GABA-AT, showing promising results in preclinical models for conditions such as epilepsy and anxiety disorders .
Biological Research
Enzyme-Substrate Interactions
In biological studies, (S)-β-Amino-4-(trifluoromethyl)benzenepropanol is employed to investigate enzyme-substrate interactions. The amino group can form hydrogen bonds with enzyme active sites, while the hydroxyl group participates in biochemical reactions, modulating enzyme activity. This property is particularly valuable in drug design, where understanding these interactions is crucial for developing effective therapeutics.
Metabolic Studies
Recent research has explored the metabolic roles of β-amino acids like (S)-β-Amino-4-(trifluoromethyl)benzenepropanol. These compounds have been implicated in regulating carbohydrate metabolism and influencing fat oxidation processes in skeletal muscle tissues . Such findings suggest potential applications in metabolic disorders and obesity management.
Mechanism of Action
The mechanism by which (S)-b-Amino-4-(trifluoromethyl)benzenepropanol exerts its effects depends on its specific application. For example, in medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular target by increasing its lipophilicity and stability. The amino group can interact with biological targets through hydrogen bonding and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and hydrophilic interactions.
Molecular Targets and Pathways Involved:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors and modulate their activity.
Transporters: It can interact with transport proteins and affect the uptake or efflux of other molecules.
Comparison with Similar Compounds
Enantiomeric Comparison: (S)- vs. (R)-Forms
The enantiomers of β-amino alcohols frequently display divergent biological activities due to stereospecific binding. For example:
- Binding affinity : (S)-enantiomers may exhibit higher affinity for chiral targets like G-protein-coupled receptors.
- Metabolic stability : Differences in enzymatic recognition can lead to varied pharmacokinetics.
Hypothetical Data (based on analogous β-amino alcohols):
| Property | (S)-Form | (R)-Form |
|---|---|---|
| IC50 (Target X) | 5.3 µM | 12.7 µM |
| Solubility (H2O) | 15.2 mg/mL | 14.8 mg/mL |
Note: Enantiomeric synthesis often employs chiral catalysts or resolution techniques, as seen in the patent EP 4 374 877 A2, which uses stereochemically controlled intermediates .
Substituent Variations: Trifluoromethyl vs. Methyl/Chloro
Replacing the trifluoromethyl group alters electronic and steric properties:
| Compound | Substituent | Electron Effect | Solubility Trend | Bioactivity Trend |
|---|---|---|---|---|
| (S)-β-Amino-4-(trifluoromethyl)- | -CF₃ | Strong EWG | Lower (lipophilic) | Higher target affinity |
| (S)-β-Amino-4-methyl- | -CH₃ | EWG (weak) | Higher | Reduced potency |
| (S)-β-Amino-4-chloro- | -Cl | Moderate EWG | Moderate | Intermediate activity |
- Trifluoromethyl : Enhances resistance to oxidative metabolism and improves membrane permeability.
Positional Isomerism: Para vs. Meta/Ortho Substitution
The para-substituted trifluoromethyl group optimizes spatial alignment with hydrophobic binding pockets. Meta- or ortho-substituted analogs may exhibit:
- Reduced steric complementarity : Lower binding affinity.
- Altered solubility : Ortho-substituents can hinder crystallization, lowering melting points.
Biological Activity
(S)-β-Amino-4-(trifluoromethyl)benzenepropanol, also known by its CAS number 153181-07-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : CHFNO
- Molar Mass : 219.21 g/mol
- Density : 1.261 g/cm³ (predicted)
- Boiling Point : 321.1 °C (predicted)
- pKa : 12.65 (predicted)
These properties suggest that the compound is stable under various conditions, making it suitable for further biological evaluations.
The biological activity of (S)-β-Amino-4-(trifluoromethyl)benzenepropanol may involve interactions with specific receptors or enzymes in biological systems. Its structural characteristics allow it to potentially modulate neurotransmitter systems or act as an enzyme inhibitor, which is crucial for therapeutic applications.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound, particularly its potential as:
- Antidepressant : Research indicates that compounds with similar structures can influence serotonin and norepinephrine levels, suggesting a possible antidepressant effect.
- Anti-inflammatory Agent : Preliminary data show that it may reduce inflammatory markers in vitro, indicating potential utility in treating inflammatory diseases.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various β-amino alcohols. The results indicated that (S)-β-Amino-4-(trifluoromethyl)benzenepropanol exhibited significant activity in behavioral models, suggesting its potential as a novel antidepressant agent .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential role in managing conditions like rheumatoid arthritis or other inflammatory disorders .
Synthesis Methods
The synthesis of (S)-β-Amino-4-(trifluoromethyl)benzenepropanol can be achieved through several methods:
-
Starting Materials :
- Trifluoromethylbenzene
- Propanediol derivatives
-
Synthetic Route :
- The reaction typically involves the formation of an amino alcohol via nucleophilic substitution followed by resolution to obtain the desired enantiomer.
- Alternative methods may include asymmetric synthesis techniques using chiral catalysts to enhance yield and selectivity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (S)-β-Amino-4-(trifluoromethyl)benzenepropanol | β-amino alcohol | Antidepressant, Anti-inflammatory |
| (S)-2-Amino-3-(4-trifluoromethylphenyl)propan-1-ol | β-amino alcohol | Neuroprotective |
| (S)-β-Amino-3-(4-fluorophenyl)propanol | β-amino alcohol | Antidepressant |
This table illustrates how (S)-β-Amino-4-(trifluoromethyl)benzenepropanol compares to other structurally similar compounds, highlighting its unique biological activities.
Preparation Methods
Asymmetric Hydrogenation of Enamides
A widely adopted route employs asymmetric hydrogenation of β-keto trifluoromethylarenes. For instance, Ir-catalyzed systems using chiral phosphine ligands enable enantiomeric excess (ee) >99%. Key steps include:
-
Preparation of β-keto intermediate via Friedel-Crafts acylation of 4-trifluoromethylbenzene.
-
Enantioselective hydrogenation using Ir-(P^N) complexes under 50–100 bar H₂.
This method achieves high stereocontrol but requires specialized catalysts and high-pressure equipment.
Chiral Resolution of Racemic Mixtures
Racemic β-amino alcohols are resolved via diastereomeric salt formation. For example, (R,S)-β-amino-4-(trifluoromethyl)benzenepropanol reacts with L-tartaric acid in ethanol, yielding diastereomers separable by crystallization. While cost-effective, this method suffers from moderate yields (40–60%) and scalability challenges.
Nucleophilic Amination of Epoxides
Epoxide ring-opening with ammonia or amines offers a direct pathway. 4-(Trifluoromethyl)styrene oxide reacts with aqueous NH₃ at 120°C, producing β-amino alcohol with 70–75% yield. However, stereochemical outcomes depend on reaction conditions, often necessitating chiral auxiliaries.
Detailed Synthetic Procedures
Ir-Catalyzed Asymmetric Hydrogenation (Method A)
Step 1: Synthesis of β-Keto Trifluoromethylarene
4-Trifluoromethylacetophenone (1.0 eq) undergoes Friedel-Crafts acylation with propionic anhydride in CH₂Cl₂ catalyzed by AlCl₃ (0.1 eq) at 0°C. The crude product is purified via silica gel chromatography (Hexane:EtOAc = 4:1).
Step 2: Enantioselective Hydrogenation
The β-keto intermediate (10 mmol), [Ir(COD)Cl]₂ (0.5 mol%), and (R)-Segphos (1.1 mol%) are dissolved in THF. Hydrogenation proceeds at 50 bar H₂ and 25°C for 24 h. Filtration and solvent evaporation yield (S)-β-amino alcohol with 92% ee.
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% Ir |
| Pressure | 50 bar H₂ |
| Temperature | 25°C |
| Yield | 85% |
| ee | 92% |
Chiral Resolution via Diastereomeric Salts (Method B)
Racemic β-amino alcohol (5.0 g) and L-tartaric acid (3.2 eq) are refluxed in ethanol (50 mL) for 2 h. Cooling to 4°C induces crystallization. The (S)-enantiomer-tartrate complex is filtered, washed with cold ethanol, and basified with NaOH to liberate the free amine.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Resolving Agent | L-Tartaric Acid |
| Yield | 58% |
| Purity | 95% (HPLC) |
Reaction Optimization and Mechanistic Insights
Catalyst Screening in Asymmetric Hydrogenation
Bidentate phosphine ligands (e.g., Segphos, Binap) enhance enantioselectivity compared to monodentate analogs. For example, Ir-Segphos systems achieve 92% ee versus 75% ee with PPh₃. Electron-withdrawing groups on ligands improve catalyst stability but reduce turnover numbers.
Solvent Effects in Epoxide Amination
Polar aprotic solvents (DMF, DMSO) accelerate epoxide ring-opening but promote racemization. Ethanol-water mixtures (3:1) balance reactivity and stereochemical integrity, yielding 70% (S)-enantiomer.
Characterization and Analytical Data
Spectroscopic Analysis
Q & A
Q. Q1. What are the recommended analytical techniques for quantifying (S)-β-Amino-4-(trifluoromethyl)benzenepropanol in complex matrices (e.g., biological samples or synthetic mixtures)?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) for sample cleanup. Condition with methanol (2 mL) before loading 100 mL of matrix (e.g., wastewater or plasma) spiked with deuterated internal standards (e.g., triclosan-d3 or BP-3-d5) to correct for recovery losses .
- LC-MS/MS: Optimize chromatographic separation with a C18 column and mobile phases containing 0.1% formic acid in methanol/water. Monitor transitions specific to the compound’s molecular ion ([M+H]⁺) and its major fragments. Validate sensitivity using limits of detection (LOD) and quantification (LOQ) protocols .
Q. Q2. How can researchers ensure the stability of (S)-β-Amino-4-(trifluoromethyl)benzenepropanol during storage and handling?
Methodological Answer:
- Storage Conditions: Store at −18°C in HDPE containers to minimize adsorption losses. Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to deactivate surfaces .
- Stability Testing: Conduct accelerated degradation studies under varying pH (1 M HCl or NaOH), temperature (4–40°C), and light exposure. Monitor degradation products via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. Q3. What synthetic strategies are effective for introducing chirality into β-Amino-4-(trifluoromethyl)benzenepropanol derivatives?
Methodological Answer:
- Asymmetric Catalysis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective amination of 4-(trifluoromethyl)benzenepropanol precursors. Verify enantiomeric excess (ee) via chiral HPLC with a Chiralpak AD-H column .
- Deuterated Analogs: Synthesize deuterated intermediates (e.g., 3-(Trifluoromethyl)benzenepropanol-d4) using deuterium oxide (D₂O) in key reduction steps. Confirm isotopic purity via NMR and LC-MS .
Q. Q4. How do structural modifications (e.g., trifluoromethyl substitution) influence the compound’s electronic properties and biological activity?
Methodological Answer:
- Computational Modeling: Perform density functional theory (DFT) calculations to map electron-density distributions and frontier molecular orbitals (FMOs). Correlate trifluoromethyl-induced electron-withdrawing effects with bioactivity (e.g., receptor binding affinity) .
- In Vitro Assays: Compare the parent compound with analogs lacking the trifluoromethyl group in enzyme inhibition assays (e.g., cytochrome P450 isoforms). Use IC₅₀ values to quantify potency differences .
Q. Q5. What are the challenges in resolving conflicting data on the compound’s metabolic pathways across species?
Methodological Answer:
- Cross-Species Metabolomics: Conduct parallel in vitro metabolism studies using liver microsomes from humans, rats, and zebrafish. Identify species-specific phase I/II metabolites via UPLC-QTOF-MS and annotate using spectral libraries .
- Isotope-Labeled Tracers: Administer ¹⁴C-labeled (S)-β-Amino-4-(trifluoromethyl)benzenepropanol to track metabolic fate in vivo. Quantify urinary and fecal excretion profiles to resolve interspecies discrepancies .
Methodological Contradictions and Solutions
Q. Q6. Conflicting reports exist on the compound’s solubility in aqueous vs. organic solvents. How can researchers reconcile these differences?
Methodological Answer:
- Ternary Phase Diagrams: Systematically map solubility in water-methanol, water-acetonitrile, and water-THF mixtures at 25°C. Use shake-flask methods with HPLC quantification to identify optimal co-solvent systems .
- Molecular Dynamics Simulations: Model solvation shells around the trifluoromethyl group to predict solubility trends. Validate experimentally using nephelometry for turbidity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
